![molecular formula C16H22N6S B6441764 4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2548985-63-1](/img/structure/B6441764.png)
4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
The compound “4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of these rings suggests that this compound might have biological activity, as many drugs and biologically active molecules contain these types of structures .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the various substituents. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrimidine and piperazine rings, as well as the sulfur atom in the methylsulfanyl group. These atoms are all capable of acting as nucleophiles, meaning they could react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could make it more polar, affecting its solubility in various solvents .Scientific Research Applications
Inhibitor of Fibroblast Growth Factor Receptor Tyrosine Kinases
A novel series of N-aryl-N’-pyrimidin-4-yl ureas, which includes “4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine”, has been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . This is achieved by rationally designing the substitution pattern of the aryl ring .
Neuroprotective and Anti-neuroinflammatory Agent
Pyrimidine and its derivatives, including “4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine”, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models . The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Anti-fibrotic Activities
Some compounds, including “4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine”, have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-4-13-9-14(20-16(19-13)23-3)21-5-7-22(8-6-21)15-17-10-12(2)11-18-15/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGWYLLRSQODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine |
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